molecular formula C36H28O6 B12583117 Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate CAS No. 196491-97-1

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate

Cat. No.: B12583117
CAS No.: 196491-97-1
M. Wt: 556.6 g/mol
InChI Key: RVOFHMDRZBHNHC-UHFFFAOYSA-N
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Description

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is a complex organic compound with the molecular formula C36H28O6 and a molecular weight of 556.604 g/mol . This compound is characterized by its unique structure, which includes multiple benzoyl and methoxy groups attached to a benzoate core. It is primarily used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-benzoylphenylmethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces benzyl derivatives .

Scientific Research Applications

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate exerts its effects involves interactions with various molecular targets. The benzoyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity and function. The compound may also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is unique due to its specific arrangement of benzoyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

196491-97-1

Molecular Formula

C36H28O6

Molecular Weight

556.6 g/mol

IUPAC Name

methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate

InChI

InChI=1S/C36H28O6/c1-40-36(39)31-20-32(41-23-25-12-16-29(17-13-25)34(37)27-8-4-2-5-9-27)22-33(21-31)42-24-26-14-18-30(19-15-26)35(38)28-10-6-3-7-11-28/h2-22H,23-24H2,1H3

InChI Key

RVOFHMDRZBHNHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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